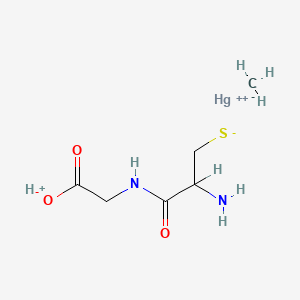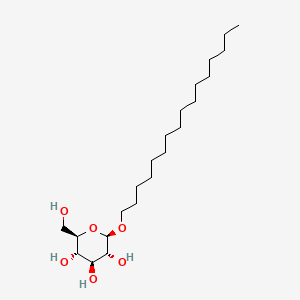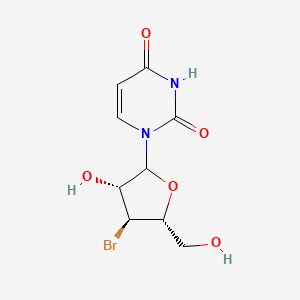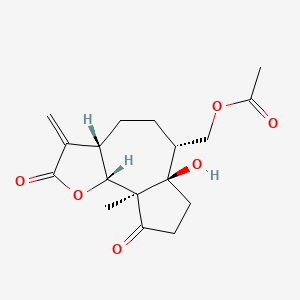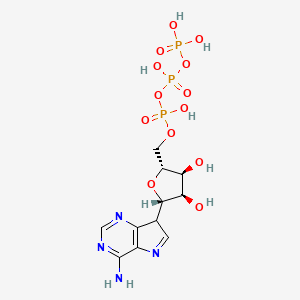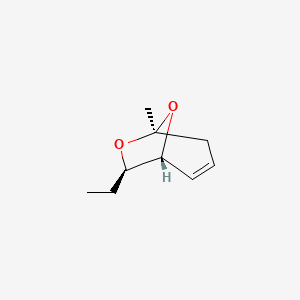
alpha-Acetoxynpip
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its carcinogenic properties, particularly in the esophagus of rats . This compound is a derivative of N-nitrosopiperidine, which is formed through the metabolic activation of nitrosamines.
Vorbereitungsmethoden
Alpha-Acetoxynpip can be synthesized through the alpha-hydroxylation of N-nitrosopiperidine. This process involves the use of cytochrome P450 enzymes to hydroxylate the carbon atoms adjacent to the nitroso group, forming the alpha-hydroxy ester . The reaction is typically carried out at 37 degrees Celsius and pH 7.0
Analyse Chemischer Reaktionen
Alpha-Acetoxynpip undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, such as 4-oxo-2-pentenal and 4-hydroxypentanal.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Common reagents used in these reactions include deoxyguanosine and various oxidizing agents. The major products formed from these reactions are often DNA adducts, which are significant in the study of carcinogenesis.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetoxynpip is primarily used in scientific research to study its carcinogenic properties and the formation of DNA adducts. It is used to investigate the metabolic activation of nitrosamines and their interaction with DNA, which is crucial in understanding the mechanisms of carcinogenesis . Additionally, this compound is used in studies related to chemical carcinogenesis, toxicology, and the development of cancer prevention strategies.
Wirkmechanismus
The mechanism of action of alpha-Acetoxynpip involves its metabolic activation to form reactive intermediates that bind to DNA. The compound undergoes alpha-hydroxylation to form the alpha-hydroxy ester, which then reacts with DNA to form adducts . These DNA adducts can cause mutations and lead to the development of cancer. The molecular targets of this compound include deoxyguanosine, which forms specific adducts that are studied for their role in carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Alpha-Acetoxynpip is similar to other nitrosamines, such as N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA). it is unique in its specific carcinogenic properties and the types of DNA adducts it forms. For example, N-nitrosopyrrolidine is primarily a liver carcinogen, while this compound is an esophageal carcinogen . The differences in their metabolic activation and the resulting DNA adducts highlight the uniqueness of this compound in carcinogenesis research.
Similar compounds include:
- N-nitrosopyrrolidine (NPYR)
- N-nitrosodimethylamine (NDMA)
- N-nitrosomorpholine (NMOR)
These compounds share structural similarities but differ in their carcinogenic properties and the specific DNA adducts they form.
Eigenschaften
IUPAC Name |
(1-nitrosopiperidin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQASKUNCWVFSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCN1N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967708 |
Source


|
| Record name | 1-Nitrosopiperidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53198-44-0 |
Source


|
| Record name | alpha-Acetoxy-N-nitrosopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrosopiperidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

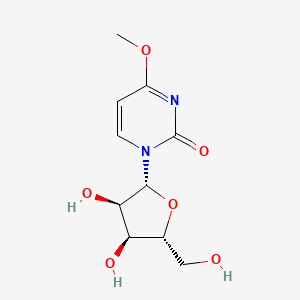
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)
